
(-)-alpha-Copaene
Vue d'ensemble
Description
(-)-alpha-Copaene is a useful research compound. Its molecular formula is C15H24 and its molecular weight is 204.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality (-)-alpha-Copaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (-)-alpha-Copaene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Insect Attraction and Behavior : Alpha-copaene is a potent attractant for male Mediterranean fruit flies, influencing their behavior. Studies have shown that this compound, found in the essential oils of various plants, can induce specific behaviors in these flies, such as courtship and mating activities (Nishida et al., 2004).
Agricultural Impact : Research on olive fruits has indicated that alpha-copaene plays a significant role in the susceptibility of Olea europaea L. to the olive fruit fly. The presence of this compound in certain olive cultivars correlates positively with the degree of fruit infestation by this pest (de Alfonso et al., 2014).
Potential Medical Applications : Alpha-copaene has shown cytotoxic effects on rat neuron and N2a neuroblastoma cell lines, suggesting potential applications in cancer research. It also exhibits antioxidant properties, which could be relevant for various medical applications (Turkez et al., 2014).
Role in Plant Interactions : In tomato plants infected by Botrytis cinerea, the emission of alpha-copaene differs significantly compared to healthy plants, indicating a potential role in plant-pathogen interactions (Thelen et al., 2005).
Biotechnological Production : Research on sesquiterpene synthases from the Basidiomycota Coniophora puteana has shown the possibility of biotechnologically producing compounds like beta-copaene and cubebol, closely related to alpha-copaene, for use in food and flavor additives (Mischko et al., 2018).
Effects on Human Cells : A study on human lymphocyte cultures revealed that alpha-copaene is not genotoxic and can increase antioxidant capacity, highlighting its potential for therapeutic uses (Türkez et al., 2014).
Propriétés
IUPAC Name |
(1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11?,12?,13?,14?,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXDPFLIRFYIME-ZPWMNFGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C3C1C2(CCC3C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC2C3C1[C@@]2(CCC3C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



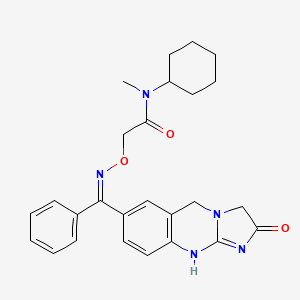
![cyclo[DL-N(Me)Leu-D-OAla-N(Me)Leu-D-OPhe(morpholino)-N(Me)Leu-DL-OAla-N(Me)Leu-D-OPhe(morpholino)]](/img/structure/B8067874.png)


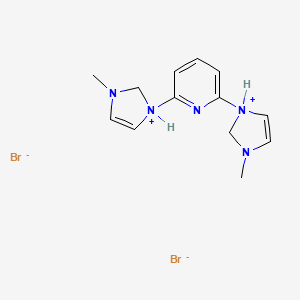
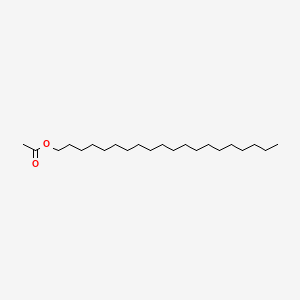
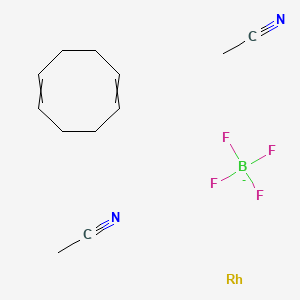
![(3R,4R,5R,8R,10R,12R,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one](/img/structure/B8067892.png)
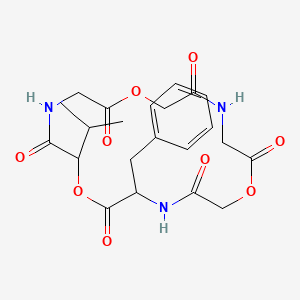
![N-[(6R,7S,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B8067902.png)
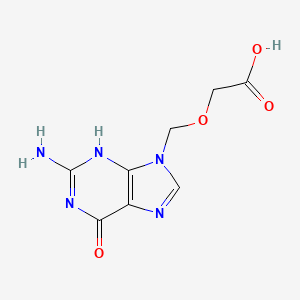
![2,3-Dihydroxybutanedioic acid;methyl 17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B8067935.png)
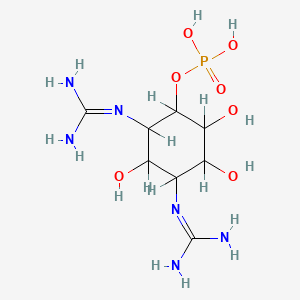
![(8S,9S,10R,13S,14S,17R)-17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B8067967.png)